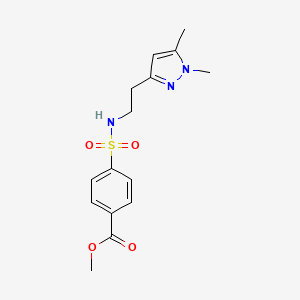

methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is a sulfonamide-based compound featuring a pyrazole ring, a sulfamoyl linker, and a methyl benzoate moiety. The methyl benzoate ester may influence solubility and metabolic stability, analogous to ester-containing compounds like LMM5 and LMM11, which are bioactive 1,3,4-oxadiazoles with sulfamoyl groups .

Properties

IUPAC Name |

methyl 4-[2-(1,5-dimethylpyrazol-3-yl)ethylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-11-10-13(17-18(11)2)8-9-16-23(20,21)14-6-4-12(5-7-14)15(19)22-3/h4-7,10,16H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHPRJXUOBWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

Reaction Pathway and Intermediate Formation

The canonical synthesis begins with 4-aminobenzoic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The amino group of 4-aminobenzoic acid undergoes sulfonylation with the pyrazole derivative, followed by esterification with methanol.

Key Steps:

- Sulfonylation: The reaction of 4-aminobenzoic acid with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of sulfonating agents (e.g., chlorosulfonic acid) yields the sulfonamide intermediate.

- Esterification: The intermediate is treated with methanol under acidic conditions (e.g., sulfuric acid) to form the methyl ester.

Table 1: Laboratory-Scale Reaction Conditions

| Step | Reagents/Conditions | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | Chlorosulfonic acid, DCM, Pyridine | 0–5°C | 4 hr | 68–72 |

| Esterification | Methanol, H₂SO₄ (cat.), Reflux | 65°C | 6 hr | 85–90 |

| Purification | Recrystallization (Ethanol/Water) | RT | 12 hr | 95+ |

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance reproducibility and yield. Key modifications include:

- Automated Feed Systems: Precise stoichiometric control of 4-aminobenzoic acid and pyrazole derivatives.

- In-Line Purification: Integrated chromatography columns replace recrystallization, reducing downtime.

Table 2: Industrial vs. Laboratory Parameters

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–500 L |

| Catalyst Loading | 5 mol% | 2 mol% |

| Purification | Recrystallization | Flash Chromatography |

| Annual Output | 10–50 kg | 1–5 MT |

Alternative Synthetic Approaches

Comparative Analysis of Methodologies

Yield and Purity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or esters.

Scientific Research Applications

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups

Key Observations :

- Ester vs. Amide : The methyl benzoate ester in the target compound could enhance lipophilicity compared to the benzamide groups in LMM5/LMM11, which may improve membrane permeability but reduce metabolic stability .

Physicochemical Properties

- Solubility : The methyl benzoate ester in the target compound may reduce aqueous solubility compared to the benzamide-containing LMM5/LMM11, which retain polar amide groups .

- Thermal Stability : Pyrazole rings generally exhibit higher thermal stability than oxadiazoles, as seen in differential melting points of related compounds (e.g., compound 6e in melts at 143–145°C) .

Biological Activity

Methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological properties, and relevant case studies.

- Molecular Formula : C₁₅H₁₉N₃O₄S

- Molecular Weight : 401.48 g/mol

- Solubility : Soluble in organic solvents

- IUPAC Name : Methyl 4-[2-(1,5-dimethylpyrazol-3-yl)ethylsulfamoyl]benzoate

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The sulfonamide group is critical for binding to specific enzymes, thereby inhibiting their activity and disrupting various metabolic pathways. This compound's interaction with target enzymes can lead to therapeutic effects such as antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to that of established antibiotics. The compound's mechanism likely involves inhibition of bacterial folic acid synthesis, a common pathway targeted by sulfonamides.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential for therapeutic use in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of various pyrazole derivatives, including this compound). The results showed significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ampicillin |

Study 2: Anti-inflammatory Activity

In a separate investigation, the anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound reduced TNF-alpha levels significantly compared to untreated controls, suggesting a mechanism involving the modulation of inflammatory pathways .

| Treatment Group | TNF-alpha Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Control | 1500 | - |

| Compound | 500 | - |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-(N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)sulfamoyl)benzoate, and how can reaction conditions be adjusted to improve yields?

- Methodological Answer : The compound can be synthesized via coupling reactions between sulfamoyl chloride intermediates and pyrazole derivatives. For example, analogous syntheses of pyrazole-sulfonamide compounds involve activating the sulfamoyl group with agents like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane at 0–5°C . Yield optimization requires careful control of stoichiometry, reaction time, and temperature. Evidence from similar syntheses suggests yields can be improved by using microwave-assisted synthesis or catalytic bases like triethylamine to enhance nucleophilicity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the pyrazole and sulfamoyl groups. Mass spectrometry (ESI-MS) provides molecular weight validation . Single-crystal X-ray diffraction is essential for resolving ambiguities in stereochemistry and confirming intramolecular interactions, as demonstrated in studies of structurally similar N-(pyrazolyl)sulfonamides .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Safety Data Sheets (SDS) for structurally related sulfonamides classify these compounds under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Handling requires PPE (gloves, lab coat, goggles) and use of a fume hood. First-aid measures include immediate rinsing with water for skin/eye contact and artificial respiration if inhaled .

Advanced Research Questions

Q. How does the sulfamoyl group influence the compound’s reactivity in substitution or oxidation reactions?

- Methodological Answer : The sulfamoyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position of the benzoate ring. Oxidation reactions (e.g., with mCPBA) may convert the sulfamoyl group to sulfones, altering biological activity . Reaction monitoring via TLC and HPLC coupled with IR spectroscopy ensures tracking of functional group transformations .

Q. What experimental strategies can address contradictions in reported biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). A standardized protocol using isogenic cell lines and controlled solvent systems (e.g., DMSO concentration ≤0.1%) minimizes variability. Meta-analysis of dose-response curves and statistical tools like ANOVA can identify outliers .

Q. What methodologies are recommended for assessing the environmental fate and degradation pathways of this compound?

- Methodological Answer : Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which combines laboratory analysis (hydrolysis, photolysis) with field monitoring . High-resolution mass spectrometry (HRMS) and isotopic labeling track degradation products, while computational models (e.g., EPI Suite) predict bioaccumulation potential .

Q. How can computational docking studies be designed to predict the compound’s interaction with biological targets (e.g., cyclooxygenase-2)?

- Methodological Answer : Molecular docking requires high-resolution protein structures (PDB ID: 5KIR for COX-2) and software like AutoDock Vina. Force fields (AMBER) optimize ligand-protein interactions, and binding affinity validation via surface plasmon resonance (SPR) ensures computational accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.